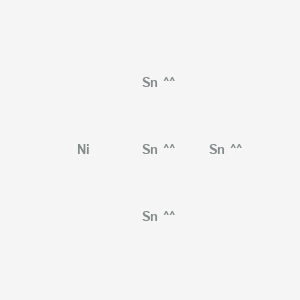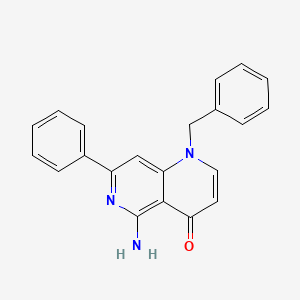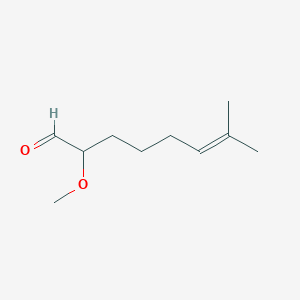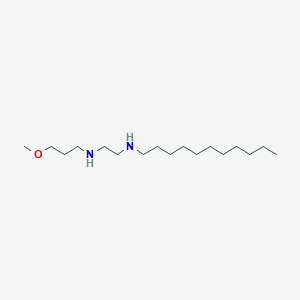![molecular formula C12H12N2O2 B14227196 5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one CAS No. 796040-72-7](/img/structure/B14227196.png)
5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one is a complex organic compound that belongs to the class of azepinoindoles This compound is characterized by its unique seven-membered azepine ring fused to an indole structure, which is further hydroxylated at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one typically involves a multi-step process. One common method includes the Pictet-Spengler reaction, which forms the azepinoindole core. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization to form the azepine ring . The hydroxylation at the 5-position can be achieved through selective oxidation reactions using reagents such as m-chloroperbenzoic acid (m-CPBA) or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process can be streamlined using techniques such as crystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be further oxidized to form ketones or carboxylic acids.
Reduction: The azepine ring can be reduced to form tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nitrating agents
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced azepinoindoles, and substituted indole compounds .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in neuropsychiatric disorders.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain to produce neuropsychiatric effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,8,9,10-Tetrahydro-6H-azepino[1,2-a]indoles
- 4-Oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles
- 1,2,4,5-Tetrahydro-[1,4]oxazepino[4,5-a]indoles
Uniqueness
5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one is unique due to its specific hydroxylation pattern and the presence of the azepine ring fused to the indole structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
796040-72-7 |
|---|---|
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
5-hydroxy-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H12N2O2/c15-9-5-6-13-12(16)11-10(9)7-3-1-2-4-8(7)14-11/h1-4,9,14-15H,5-6H2,(H,13,16) |
InChI-Schlüssel |
WPCKNEGXOMQYQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C2=C(C1O)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



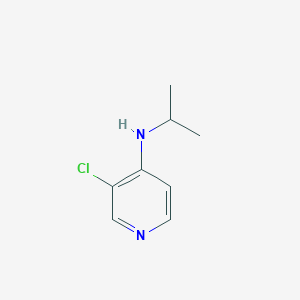
![3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole](/img/structure/B14227116.png)
![5-[1-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14227120.png)
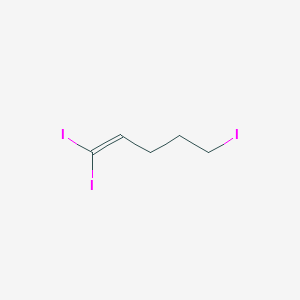

![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14227148.png)
![1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol](/img/structure/B14227149.png)
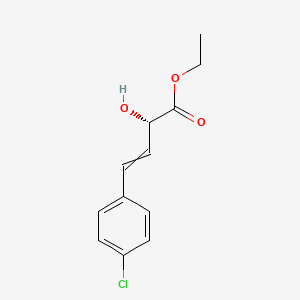
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B14227173.png)
